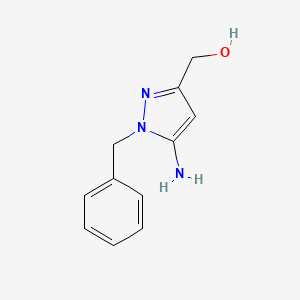
(5-Amino-1-benzyl-1H-pyrazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-1-benzyl-1H-pyrazol-3-yl)methanol is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of an amino group at the 5-position, a benzyl group at the 1-position, and a hydroxymethyl group at the 3-position of the pyrazole ring. It is a solid compound with a white or off-white crystalline appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-benzyl-1H-pyrazol-3-yl)methanol can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction on the hydrogen atom of the pyrazole ring. This can be done by condensing an amino-pyrazole compound with formaldehyde under appropriate conditions . Another approach involves the reaction of 5-amino-pyrazoles with enynones in the presence of ethanol and heat, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1-benzyl-1H-pyrazol-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the pyrazole ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
(5-Amino-1-benzyl-1H-pyrazol-3-yl)methanol has a wide range of scientific research applications, including:
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of dyes, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of (5-Amino-1-benzyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups on the pyrazole ring allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5-Amino-1-benzyl-1H-pyrazol-3-yl)methanol include other amino-pyrazoles and pyrazole derivatives, such as:
- 5-Amino-3-methyl-1-phenylpyrazole
- 3-Amino-5-methyl-1H-pyrazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at the 1-position and the hydroxymethyl group at the 3-position differentiates it from other pyrazole derivatives and contributes to its versatility in various applications .
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(5-amino-1-benzylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C11H13N3O/c12-11-6-10(8-15)13-14(11)7-9-4-2-1-3-5-9/h1-6,15H,7-8,12H2 |
InChI Key |
KUARQZSUGAHDFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=N2)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[(2-Chloro-6-fluorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B14807096.png)

![2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14807111.png)

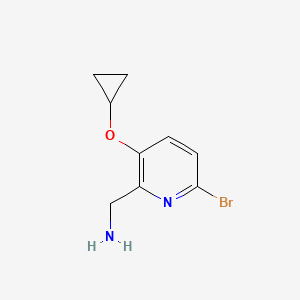
![1-(Chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14807128.png)
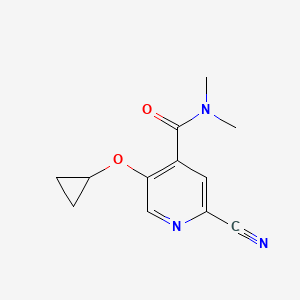
![N-[(E)-(2-ethoxyphenyl)methylidene]-2-fluoro-5-nitroaniline](/img/structure/B14807135.png)
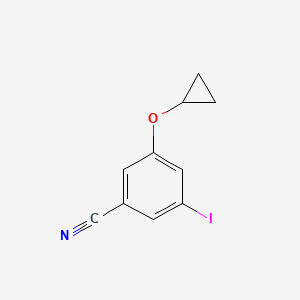
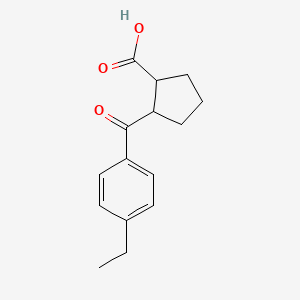

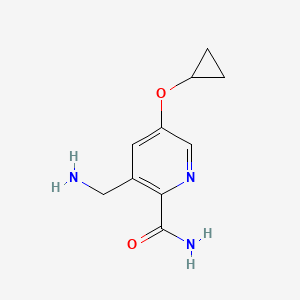
![(E)-5-[(1R,2R,4aS,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14807175.png)
![N-[4-({2-[(2-chlorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-2-methylbenzamide](/img/structure/B14807183.png)
